3-({[3-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)phenyl 3-(azepan-1-ylsulfonyl)benzoate
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Overview
Description
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE is a complex organic compound that features both morpholine and azepane sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(PIPERIDINE-1-SULFONYL)BENZOATE
- 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(PYRROLIDINE-1-SULFONYL)BENZOATE
Uniqueness
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE is unique due to the presence of both morpholine and azepane sulfonyl groups, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H33N3O8S2 |
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Molecular Weight |
627.7 g/mol |
IUPAC Name |
[3-[(3-morpholin-4-ylsulfonylbenzoyl)amino]phenyl] 3-(azepan-1-ylsulfonyl)benzoate |
InChI |
InChI=1S/C30H33N3O8S2/c34-29(23-8-5-12-27(20-23)43(38,39)33-16-18-40-19-17-33)31-25-10-7-11-26(22-25)41-30(35)24-9-6-13-28(21-24)42(36,37)32-14-3-1-2-4-15-32/h5-13,20-22H,1-4,14-19H2,(H,31,34) |
InChI Key |
OCEAENOJQOJQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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